N-(4-Bromo-2,5-difluorophenyl)acetamide
Description
Significance and Academic Research Context of Halogenated Acetamide (B32628) Compounds
Halogenated acetamide compounds represent a significant class of molecules in contemporary chemical research. The incorporation of halogen atoms into organic scaffolds can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This "halogen effect" is a well-established strategy in drug design.
In medicinal chemistry, halogenated acetamides have been investigated for a wide array of therapeutic applications. They are found in molecules exhibiting anti-inflammatory, antimicrobial, and anticancer properties. nih.govchemicalbook.com The specific type of halogen and its position on the aromatic ring can lead to significant variations in biological activity, a key aspect of structure-activity relationship (SAR) studies. scielo.br
Beyond pharmaceuticals, halogenated acetamides are valuable intermediates in organic synthesis. The halogen substituents can serve as handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex molecular frameworks. ossila.com
Overview of Prior Research on Related Brominated and Fluorinated Acetamide Derivatives
While specific research on N-(4-Bromo-2,5-difluorophenyl)acetamide is not extensively documented in publicly available literature, the broader class of brominated and fluorinated acetamide derivatives has been the subject of numerous investigations. These studies provide a valuable framework for understanding the potential properties and applications of the title compound.
For instance, various N-phenylacetamide derivatives have been synthesized and evaluated for their biological activities. Studies have shown that the nature and position of halogen substituents on the phenyl ring are critical for their antibacterial and anticancer activities. nih.govnih.gov In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and showed potent anticancer activity, particularly against prostate carcinoma cell lines. nih.gov
Furthermore, research into compounds with similar substitution patterns offers insights. For example, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide has been identified as a potent antagonist for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov Another study reported the antidiabetic potential of a benzothiazine acetamide derivative bearing a 2-bromophenyl group. rsc.org These examples underscore the therapeutic potential of acetamide scaffolds containing brominated and fluorinated phenyl rings.
The following table provides an overview of some related halogenated acetamide derivatives and their reported research contexts:
| Compound Name | Reported Research Context |
| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y14R antagonist for inflammatory diseases nih.gov |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide | Potential antidiabetic agent rsc.org |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer agents, particularly against prostate carcinoma nih.gov |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Antibacterial agent against Xanthomonas oryzae pv. Oryzae nih.gov |
Current Research Gaps and Objectives for this compound
The current body of scientific literature presents a clear research gap concerning the specific compound this compound. While its constituent parts—the halogenated aniline (B41778) precursor and the acetamide moiety—are well-studied in other contexts, this particular combination remains largely unexplored.
Furthermore, there is no published information on the biological activity or potential applications of this compound. Given the established importance of halogenated acetamides in drug discovery and materials science, a systematic evaluation of its properties is warranted.
Future research objectives for this compound should therefore include:
Development and optimization of a synthetic route to produce the compound in high yield and purity.
Thorough physicochemical characterization , including spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties such as melting point, solubility, and stability.
Exploratory screening for biological activity across a range of assays, guided by the known activities of related halogenated acetamides (e.g., antimicrobial, anticancer, anti-inflammatory).
Investigation of its utility as a synthetic intermediate for the preparation of more complex molecules, leveraging the reactivity of the bromine and fluorine substituents.
Addressing these research gaps will provide a solid foundation for understanding the potential of this compound and could pave the way for its application in various fields of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRBTECPJLQZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Bromo 2,5 Difluorophenyl Acetamide and Its Analogues
Classical Acylation Approaches
The most direct and established method for the synthesis of N-(4-Bromo-2,5-difluorophenyl)acetamide is the N-acylation of the corresponding aniline (B41778) precursor, 4-bromo-2,5-difluoroaniline (B53279). This approach falls under the broad class of nucleophilic acyl substitution reactions.
Reaction Pathways Involving Anilines and Acylating Agents
The fundamental reaction involves the treatment of 4-bromo-2,5-difluoroaniline with a suitable acetylating agent. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.
Common acetylating agents for this transformation include:
Acetic Anhydride: This is a widely used reagent that reacts with the aniline to form the acetamide (B32628) and acetic acid as a byproduct. The reaction is typically carried out in a suitable solvent or neat. uobasrah.edu.iqgoogle.com
Acetyl Chloride: A more reactive acylating agent than acetic anhydride, acetyl chloride reacts vigorously with anilines to produce the desired acetamide and hydrogen chloride (HCl). derpharmachemica.com Due to the formation of HCl, a base is often required to neutralize the acid and drive the reaction to completion. derpharmachemica.com
Glacial Acetic Acid: While less reactive, acetic acid can be used to acetylate anilines, often under harsher conditions such as high temperatures or with the use of a catalyst to facilitate the dehydration process. slideshare.netymerdigital.com
The general reaction scheme is depicted below:

Figure 1: General pathway for the synthesis of this compound via acylation of 4-bromo-2,5-difluoroaniline.
Analogous reactions have been successfully applied to structurally similar anilines. For instance, the acylation of 4-fluoroaniline is a common procedure, often serving as a preliminary step before subsequent reactions like bromination to produce intermediates such as 2-bromo-4-fluoroacetanilide. google.comgoogle.com Similarly, 4-Bromo-3,5-difluoroaniline has been reacted with acryloyl chloride, a different acylating agent, to form the corresponding acrylamide, demonstrating the versatility of this approach for various substituted anilines. researchgate.net
Optimization of Reaction Conditions: Solvent Effects, Temperature Control, and Catalysis
The efficiency and yield of the acylation reaction are highly dependent on the chosen conditions. Researchers have explored various parameters to optimize the synthesis of N-aryl acetamides.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Studies on the N-acetylation of anilines have been conducted in a range of solvents including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate (B1210297), and chloroform. derpharmachemica.com In some cases, the reaction can be performed using an excess of the acylating agent, such as glacial acetic acid, which also serves as the solvent. ymerdigital.com
Temperature Control: Temperature is a critical parameter. Reactions with highly reactive acylating agents like acetyl chloride can often be performed at room temperature or below. derpharmachemica.com For example, the synthesis of a similar compound, N-[(4-Bromo-3, 5-difluorine)phenyl]acrylamide, was optimized at 0°C. researchgate.net When using less reactive agents like acetic anhydride or acetic acid, heating is often necessary, with temperatures ranging from 50°C to 120°C to ensure a reasonable reaction rate and completion. google.comgoogle.com
Catalysis: Various catalysts can be employed to enhance the reaction rate.
Base Catalysis: When acetyl chloride is used, a base such as potassium carbonate (K2CO3) is typically added to neutralize the liberated HCl. derpharmachemica.com
Phase Transfer Catalysts (PTCs): In biphasic systems, PTCs like tetrabutylammonium bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) have been shown to facilitate the N-acetylation of anilines, leading to high yields in shorter reaction times. derpharmachemica.com
Acid Catalysis: Zeolite catalysts have been effectively used for the acylation of amines with acetic acid, particularly under microwave irradiation, offering an environmentally safer and efficient method. slideshare.netresearchgate.net
The following table summarizes various reaction conditions reported for the acylation of anilines, which are applicable to the synthesis of this compound.
| Acylating Agent | Catalyst/Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Acetyl Chloride | K2CO3 / TBAB | DMF | Room Temp. | derpharmachemica.com |
| Acryloyl Chloride | Triethylamine | Not Specified | 0°C | researchgate.net |
| Acetic Anhydride | None | Glacial Acetic Acid | 55-100°C | google.com |
| Acetic Acid | Zeolite Hβ | Neat | Microwave | researchgate.net |
| Acetic Anhydride | None | Water | Not Specified | uobasrah.edu.iq |
Modern Coupling Strategies for Derivatization
The bromine atom on the phenyl ring of this compound provides a reactive handle for further functionalization. Modern palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse library of analogues.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide. this compound is an ideal substrate for this reaction, where the carbon-bromine bond can be selectively activated by a palladium catalyst to couple with various aryl or heteroaryl boronic acids or esters.
A highly relevant study demonstrated the successful Suzuki cross-coupling of N-(2,5-dibromophenyl)acetamide with a range of arylboronic acids. researchgate.net This work confirms that the acetamide functional group is stable under typical Suzuki conditions and that the C-Br bond is readily functionalized. The general conditions involve a palladium(0) catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., toluene, dioxane).
Other important palladium-catalyzed reactions applicable for derivatization include:
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with an amine. wikipedia.org This would transform this compound into more complex diarylamine structures. Various generations of catalyst systems, often employing specialized phosphine (B1218219) ligands, have been developed to broaden the scope of this reaction. wikipedia.orgresearchgate.net
Heck Reaction: This reaction forms a C-C bond by coupling the aryl bromide with an alkene.
The following table outlines representative conditions for palladium-catalyzed coupling reactions on aryl bromides.
| Reaction Type | Catalyst System (Catalyst + Ligand) | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Arylboronic acids | researchgate.net |
| Suzuki Coupling | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/Water | Arylboronic acids | |
| Buchwald-Hartwig | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Anilines | researchgate.net |
| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Primary amines | wikipedia.org |
Exploration of Alternative Synthetic Routes via Advanced Intermediates
Beyond direct acylation, this compound and its analogues can be constructed through alternative strategies that assemble the molecule from different precursors. One approach involves creating the amide bond at a later stage of the synthesis. For example, a synthetic route could begin with an intermediate like 2-(4-Bromo-2,5-difluorophenyl)acetic acid. sigmaaldrich.com This acid could then be converted to an activated acyl donor (e.g., an acyl chloride) and subsequently reacted with ammonia or a primary amine to form the final acetamide product.
Another strategy involves the use of advanced intermediates where the nitrogen functionality is introduced via different chemical transformations. For example, methods utilizing aryltriazenes as aryl precursors in the presence of acetonitrile have been developed for the synthesis of N-aryl amides under metal-free conditions. consensus.app Such routes offer alternative pathways that may be advantageous for specific substrates or for avoiding certain reagents. The availability of various functionalized building blocks, such as 2-(4-bromo-2-cyano-6-fluorophenyl)acetic acid, highlights the modularity of synthetic approaches, allowing for the construction of the target scaffold through diverse bond-forming strategies. google.com
Mechanistic Studies of this compound Formation
The formation of this compound via classical acylation follows a well-understood nucleophilic acyl substitution mechanism. uobasrah.edu.iqresearchgate.net The reaction proceeds through a key tetrahedral intermediate.
The mechanism, using acetic anhydride as the acylating agent, can be described in the following steps:
Nucleophilic Attack: The nitrogen atom of 4-bromo-2,5-difluoroaniline, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. This step leads to the formation of a zwitterionic tetrahedral intermediate. uobasrah.edu.iqstudylib.net The rate of this step is influenced by the nucleophilicity of the aniline, which is modulated by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine and bromine atoms decrease the electron density on the nitrogen, making it a weaker nucleophile compared to unsubstituted aniline.
Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses to reform the carbonyl double bond. This occurs with the expulsion of acetate (CH₃COO⁻) as a leaving group. studylib.net
Deprotonation: The resulting protonated amide is then deprotonated, typically by a weak base present in the reaction mixture (such as the acetate ion generated in the previous step or another molecule of aniline), to yield the final, neutral this compound product and acetic acid. studylib.netyoutube.com

Figure 2: Proposed mechanism for the N-acetylation of 4-bromo-2,5-difluoroaniline with acetic anhydride.
This mechanistic pathway is fundamental to understanding how reaction conditions can be manipulated to optimize the synthesis. For instance, the use of a base when reacting with acetyl chloride is crucial for the deprotonation step, while heating is often required to provide sufficient energy to overcome the activation barrier, especially for less reactive anilines.
Scalability and Efficiency Considerations in this compound Synthesis
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful optimization of reaction parameters. The core of the synthesis lies in the N-acetylation of 4-bromo-2,5-difluoroaniline, a reaction that, while straightforward in principle, demands meticulous control to ensure high efficiency and product quality on a large scale.
A foundational method for this type of transformation is the reaction of the parent aniline with an acetylating agent. A common laboratory and industrial approach for analogous compounds, such as N-(2,5-difluorophenyl)acetamide, involves reacting the corresponding aniline with acetic anhydride google.com. This method is often favored for its reliability and the high reactivity of acetic anhydride.
For the synthesis of this compound, the reaction proceeds by treating 4-bromo-2,5-difluoroaniline with an acetylating agent. Key factors that influence the scalability and efficiency of this process include the choice of acetylating agent, solvent, catalyst, and reaction conditions.
Acetylating Agents and Reaction Conditions:
Two primary acetylating agents are considered for industrial-scale synthesis: acetic anhydride and acetyl chloride.
Acetic Anhydride: This reagent is widely used for N-acetylation. Reactions can often be performed under catalyst-free conditions, which is a significant advantage in terms of cost and simplifying purification processes orientjchem.org. The reaction of anilines with acetic anhydride can be highly efficient, with some processes being completed in as little as 5-15 minutes at room temperature, yielding excellent product quantities orientjchem.org. The choice of solvent can influence the reaction, though good to excellent yields have been reported in various solvents like THF, CH2Cl2, CHCl3, Et2O, EtOAc, and even water, highlighting the versatility of this method orientjchem.org. For large-scale operations, the use of water as a solvent presents a particularly "green" and cost-effective option orientjchem.org.
Acetyl Chloride: While also a potent acetylating agent, its use necessitates the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a salt with the unreacted aniline, impeding the reaction derpharmachemica.com. Common bases include potassium carbonate (K2CO3) derpharmachemica.com. To enhance the reaction rate and efficiency, especially in a biphasic system, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or tetraethylbenzylammonium chloride (TEBAC) can be employed derpharmachemica.com. Studies on the N-acetylation of various anilines have shown that a combination of acetyl chloride, K2CO3 as a base, and TBAB as a PTC in a solvent like DMF can be a highly efficient and convenient methodology, leading to high yields in shorter timeframes derpharmachemica.com.
Process Optimization for Large-Scale Synthesis:
To ensure a scalable and efficient process, several parameters must be optimized. The following table outlines key considerations and their impact on the industrial synthesis of this compound.
| Parameter | Consideration | Impact on Scalability and Efficiency |
| Reactant Stoichiometry | The molar ratio of 4-bromo-2,5-difluoroaniline to the acetylating agent. | Using a slight excess of the acetylating agent can drive the reaction to completion, but a large excess increases costs and complicates purification. |
| Solvent Selection | Choice of solvent impacts reaction kinetics, solubility of reactants and products, and ease of work-up. | Solvents like DMF have shown to be effective for N-acetylation reactions derpharmachemica.com. However, for greener and more cost-effective processes, exploring solvents like ethyl acetate or even water is crucial orientjchem.orgresearchgate.net. |
| Catalyst System | For reactions with acetyl chloride, the choice of base and phase transfer catalyst is critical. | An inexpensive and efficient base like K2CO3 is preferable for large-scale production derpharmachemica.com. The use of a PTC can significantly improve reaction rates and yields derpharmachemica.com. |
| Temperature Control | The reaction temperature affects the rate of reaction and the formation of byproducts. | While some acetylations can be performed at room temperature, others may require cooling or heating to optimize the yield and purity. Exothermic reactions require careful temperature management on a large scale to prevent runaways. |
| Work-up and Purification | The method of isolating and purifying the final product. | Precipitation of the product followed by filtration is often the most efficient method for large-scale production. The choice of solvent can be critical in facilitating easy product isolation derpharmachemica.com. |
Detailed Research Findings:
Research into the N-acetylation of substituted anilines provides valuable insights. For instance, studies have demonstrated that in the absence of a phase transfer catalyst, the reaction between acetyl chloride and aniline may not proceed, whereas the addition of a PTC facilitates the N-acetylation derpharmachemica.com. This highlights the importance of process optimization for achieving desired outcomes. Furthermore, the development of catalyst-free systems using acetic anhydride in various solvents, including water, represents a significant step towards more environmentally friendly and cost-effective industrial processes orientjchem.org. These methodologies, which have shown high yields (often exceeding 90%) in short reaction times for a range of anilines, are highly applicable to the large-scale synthesis of this compound orientjchem.org.
The following table summarizes findings from studies on the N-acetylation of anilines, which can be extrapolated to the synthesis of the target compound.
| Acetylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield | Reference |
| Acetic Anhydride | None | Water | 5-15 min | Good to Excellent | orientjchem.org |
| Acetyl Chloride | K2CO3 / TBAB | DMF | < 20 min | High | derpharmachemica.com |
By carefully selecting the acetylating agent, solvent, and catalyst system, and by optimizing reaction conditions, the synthesis of this compound can be efficiently scaled to meet industrial demands while maintaining high product quality and cost-effectiveness. The principles of green chemistry, such as the use of safer solvents and catalyst-free conditions, are increasingly important considerations in modern chemical manufacturing.
Advanced Spectroscopic Characterization of N 4 Bromo 2,5 Difluorophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For N-(4-Bromo-2,5-difluorophenyl)acetamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, supplemented by two-dimensional techniques, would be essential for a complete assignment of all atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other nuclei. The spectrum would be expected to show signals for the aromatic protons and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. Spin-spin coupling between adjacent protons and with fluorine nuclei would result in complex splitting patterns, providing valuable information about their relative positions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| 1 | 8.0 - 8.5 | Broad Singlet | - | NH |
| 2 | 7.5 - 7.8 | Doublet of Doublets | J(H,H), J(H,F) | Aromatic CH |
| 3 | 7.2 - 7.5 | Doublet of Doublets | J(H,H), J(H,F) | Aromatic CH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Elucidation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show signals for the two carbons of the acetamide group and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons would be significantly affected by the attached bromine and fluorine atoms, and the carbon-fluorine couplings would be observable.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (ppm) | Assignment |
|---|---|
| 168 - 172 | C=O |
| 150 - 160 (d) | C-F |
| 145 - 155 (d) | C-F |
| 125 - 135 | C-NH |
| 115 - 125 (d) | C-H |
| 110 - 120 (d) | C-H |
| 100 - 110 | C-Br |
(d) indicates a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms on the phenyl ring. The chemical shifts and the coupling constants between the two fluorine atoms (J(F,F)) and between each fluorine and neighboring protons (J(H,F)) would provide definitive information about their positions relative to each other and the other substituents.
Two-Dimensional NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish the proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. The HMBC spectrum would reveal long-range correlations between protons and carbons, which is crucial for piecing together the entire molecular framework.
Vibrational Spectroscopy: Infrared (IR) Absorption Analysis
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the amide functional group and the substituted aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3250 - 3350 | N-H Stretch | Amide |
| 1660 - 1690 | C=O Stretch (Amide I) | Amide |
| 1520 - 1570 | N-H Bend (Amide II) | Amide |
| 1450 - 1600 | C=C Stretches | Aromatic Ring |
| 1100 - 1300 | C-F Stretches | Aryl Fluoride |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption maxima (λmax) in the ultraviolet region, corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the amide chromophore. The positions and intensities of these absorptions are influenced by the substituents on the phenyl ring.
While the specific experimental data for this compound is not currently available in the public domain, the application of the spectroscopic techniques outlined above would be the standard and necessary approach for its complete and accurate structural characterization. The acquisition and publication of this data would be a valuable contribution to the chemical sciences.
Mass Spectrometry for Molecular Fragmentation and Isotopic Abundance
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation patterns of its ions. In the case of this compound, mass spectrometry provides critical information regarding its molecular integrity and the presence of specific isotopes, particularly bromine.
The most notable feature in the mass spectrum of this compound is the presence of a distinct isotopic pattern for the molecular ion peak. This pattern arises from the natural abundance of the two stable isotopes of bromine, 79Br and 81Br. These isotopes occur in an approximate 1:1 ratio. chemguide.co.uklibretexts.org Consequently, the molecular ion of a compound containing a single bromine atom will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units. chemguide.co.uklibretexts.orgsavemyexams.com This characteristic "M+" and "M+2" peak signature is a definitive indicator of the presence of bromine in the molecule. chemguide.co.uklibretexts.org
The molecular fragmentation of this compound under electron ionization (EI) would be expected to follow pathways common to acetanilides and halogenated aromatic compounds. The initial event is the formation of the molecular ion (M+•). Subsequent fragmentation can occur through various pathways, including cleavage of the amide bond, loss of the bromine atom, and fragmentation of the aromatic ring.
A plausible primary fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) and the formation of a stable acylium ion. Another significant fragmentation would be the cleavage of the N-C bond of the amide linkage, resulting in the formation of the 4-bromo-2,5-difluoroaniline (B53279) radical cation and a ketene (B1206846) molecule. The loss of the entire acetamido group can also occur. Further fragmentation of the brominated aromatic ring can proceed through the loss of the bromine atom or the expulsion of carbon monoxide (CO).
The table below outlines the predicted major fragments for this compound and their corresponding theoretical m/z values, taking into account the isotopic distribution of bromine.
| Fragment Ion | Proposed Structure | m/z (79Br) | m/z (81Br) | Relative Abundance Pattern |
| [M]+• | [C₈H₆BrF₂NO]+• | 249 | 251 | ~1:1 |
| [M-CH₃]+ | [C₇H₃BrF₂NO]+ | 234 | 236 | ~1:1 |
| [M-COCH₂]+• | [C₆H₄BrF₂N]+• | 207 | 209 | ~1:1 |
| [M-NHCOCH₃]+ | [C₆H₃BrF₂]+ | 192 | 194 | ~1:1 |
| [CH₃CO]+ | [C₂H₃O]+ | 43 | - | Single Peak |
The isotopic abundance of bromine is a key diagnostic tool in the mass spectrometric analysis of this compound. The near-equal intensity of the M+ and M+2 peaks, as well as the corresponding isotopic pairs for all bromine-containing fragments, provides a high degree of confidence in the identification of the compound. libretexts.orglibretexts.org The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) would further allow for the unambiguous determination of the elemental composition of the parent ion and its fragments.
Crystallographic Data for this compound Currently Unavailable in Public Databases
A thorough search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSDC), has revealed no publicly available single-crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed analysis of its crystallographic properties and solid-state structural features as requested cannot be provided at this time.
While the specific crystal structure of this compound has not been determined and reported, analysis of closely related compounds allows for postulation on its likely structural characteristics. For instance, studies on analogous compounds such as N-(4-Bromophenyl)acetamide reveal common structural motifs. These related structures frequently exhibit crystal packing dominated by intermolecular N—H···O hydrogen bonds, which organize the molecules into chains or more complex networks. researchgate.netnih.gov
Without experimental data from single-crystal X-ray diffraction, any discussion on the precise molecular conformation, bond parameters, crystal system, space group symmetry, unit cell dimensions, and the specifics of the supramolecular architecture of this compound would be purely speculative. The generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is contingent upon the future determination and publication of its crystal structure.
Crystallographic Investigations and Solid State Structural Analysis of N 4 Bromo 2,5 Difluorophenyl Acetamide
Supramolecular Architecture and Intermolecular Interactions
Role of Intermolecular Forces in Crystal Stability and Packing Efficiency
The stability and packing of molecular crystals are governed by a network of non-covalent interactions. In the case of N-(4-Bromo-2,5-difluorophenyl)acetamide, several key intermolecular forces are anticipated to play a definitive role. These include strong N−H···O hydrogen bonds, weaker C−H···O and C−H···π interactions, and halogen bonds involving the bromine and fluorine atoms.
The primary and most dominant interaction in acetamides is the hydrogen bond between the amide N−H group (donor) and the carbonyl oxygen atom (acceptor). This interaction typically leads to the formation of one-dimensional chains or tapes. For instance, in the monoclinic polymorph of the related compound N-(4-Bromophenyl)acetamide, molecules are linked by N−H···O hydrogen bonds, forming chains that extend along the crystallographic b-axis nih.govresearchgate.net. A similar arrangement is observed in 2-Bromo-N-(4-bromophenyl)acetamide, where N−H···O hydrogen bonds create molecular chains along the c-axis researchgate.net. It is highly probable that this compound would exhibit a similar primary hydrogen-bonding motif.
Table 1: Hydrogen Bond Geometry in Related Acetamide (B32628) Compounds
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| N-(4-Bromophenyl)acetamide nih.gov | N−H···O | 0.89 | 2.00 | 2.885 | 174 |
| 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net | N−H···O | 0.86 | 2.11 | 2.925 | 157 |
Data is sourced from published crystallographic information. The table is interactive and can be sorted.
Polymorphism and Pseudopolymorphism of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice.
Currently, there are no documented studies on the polymorphism or pseudopolymorphism of this compound. However, the phenomenon is common in related molecules. A notable example is N-(4-Bromophenyl)acetamide, which is known to exist in at least two polymorphic forms. An orthorhombic form (space group Pna2₁) was reported first, and a more recent study identified a monoclinic polymorph (space group P2₁/c) nih.govresearchgate.net. The two forms differ in their crystal packing and unit cell parameters, arising from subtle differences in the arrangement of molecules and their intermolecular interactions.
The potential for polymorphism in this compound is significant. The presence of multiple functional groups capable of engaging in various directional intermolecular interactions (hydrogen bonding, halogen bonding) increases the likelihood that different crystallization conditions could lead to different, stable packing arrangements. The conformational flexibility of the acetamide group relative to the phenyl ring also contributes to this possibility. Future crystallographic studies on this compound would be necessary to isolate and characterize any potential polymorphs.
Structural Comparisons with Related Halogenated Acetamide Compounds
Comparing the crystal structures of related halogenated acetamides reveals how the type and position of halogen substituents on the phenyl ring influence the resulting supramolecular assemblies. The substitution pattern affects the molecule's electronic properties, size, and shape, which in turn modulates the strength and directionality of intermolecular forces.
The parent structure, acetanilide (B955) (N-phenylacetamide), crystallizes in the orthorhombic space group Pbca, forming ribbons of hydrogen-bonded molecules. Introducing a bromine atom at the para-position, as in N-(4-Bromophenyl)acetamide, maintains the strong N-H···O hydrogen bonding motif but introduces Br···Br or C-H···Br interactions that further stabilize the packing nih.gov.
In 2-Bromo-N-(4-bromophenyl)acetamide, the additional bromine on the acetyl group significantly alters the packing, though the primary N-H···O chain motif persists researchgate.netnih.gov. The structure of N-(2,5-difluorophenyl)acetamide, which shares the same phenyl substitution pattern as the title compound (sans bromine), is stabilized by a combination of N-H···O and C-H···O hydrogen bonds nih.gov. The fluorine atoms primarily engage in weak C-H···F contacts.
Table 2: Comparative Crystallographic Data for Related Halogenated Acetamides
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| Acetanilide | C₈H₉NO | Orthorhombic | Pbca | 19.640 | 9.483 | 7.968 | 90 |
| N-(4-Bromophenyl)acetamide nih.gov | C₈H₈BrNO | Monoclinic | P2₁/c | 6.725 | 9.388 | 14.443 | 117.75 |
| 2-Bromo-N-(4-bromophenyl)acetamide researchgate.net | C₈H₇Br₂NO | Monoclinic | P2₁/n | 4.499 | 23.152 | 9.110 | 99.71 |
| N-(2,5-difluorophenyl)acetamide nih.gov | C₈H₇F₂NO | Monoclinic | P2₁/c | 8.852 | 11.238 | 7.828 | 97.46 |
This table presents a comparison of unit cell parameters for several related compounds to illustrate structural diversity. The table is interactive and can be sorted.
Computational and Theoretical Studies on N 4 Bromo 2,5 Difluorophenyl Acetamide
Prediction and Simulation of Spectroscopic Properties
Extensive searches of scientific literature and chemical databases have not yielded any specific computational studies on the prediction and simulation of the spectroscopic properties of N-(4-Bromo-2,5-difluorophenyl)acetamide.
Theoretical NMR Chemical Shifts and Coupling Constants
No published data were found regarding the theoretical calculations of 1H and 13C NMR chemical shifts or coupling constants for this compound. Computational chemistry techniques, such as Density Functional Theory (DFT), are commonly employed for such predictions, but no studies specific to this compound have been located.
Computational UV-Vis Absorption Spectra and Electronic Transitions
There are no available computational studies on the UV-Vis absorption spectra or the electronic transitions of this compound. Time-dependent DFT (TD-DFT) is a standard method for simulating UV-Vis spectra, but it has not been applied to this molecule in any accessible research.
Investigation of Non-Linear Optical (NLO) Properties
No research articles or computational data were identified concerning the investigation of the non-linear optical (NLO) properties of this compound. The determination of properties such as polarizability and hyperpolarizability through computational methods has not been reported for this specific compound.
Tautomerism and Thermodynamic Stability Analysis
A search for computational analyses of tautomerism and thermodynamic stability for this compound yielded no results. Such studies would typically involve calculating the relative energies of potential tautomers to determine their stability, but this has not been documented for this molecule.
Advanced Computational Modeling Techniques for this compound
There is no information available on the application of advanced computational modeling techniques, such as molecular dynamics simulations or quantum mechanics/molecular mechanics (QM/MM) methods, to this compound.
Chemical Reactivity and Derivatization Strategies for N 4 Bromo 2,5 Difluorophenyl Acetamide
Substitution Reactions on the Halogenated Aromatic Ring
The halogenated aromatic ring of N-(4-Bromo-2,5-difluorophenyl)acetamide is amenable to a variety of substitution reactions, primarily leveraging the presence of the bromine atom. This position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl ring, leading to the synthesis of biaryl structures. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established. For instance, the coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids has been shown to proceed in moderate to good yields, demonstrating the feasibility of this transformation on similar scaffolds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This is a crucial transformation for the synthesis of diarylamines and related structures, which are prevalent in pharmaceuticals. The reaction typically employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. This would allow for the introduction of various primary and secondary amines at the 4-position.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This method is instrumental in the synthesis of aryl alkynes, which are versatile intermediates for further transformations.
Nucleophilic Aromatic Substitution (SNA_r):
The fluorine atoms on the aromatic ring, being strong electron-withdrawing groups, can activate the ring towards nucleophilic aromatic substitution. However, the positions ortho and para to the activating acetamido group are generally favored for electrophilic substitution. Nucleophilic substitution would likely require harsh reaction conditions or the presence of additional strong electron-withdrawing groups.
Reactions Involving the Acetamide (B32628) Functional Group
The acetamide functional group (-NHCOCH₃) offers another site for chemical modification, primarily through hydrolysis or reduction.
Hydrolysis:
The amide bond can be cleaved under either acidic or basic conditions to yield 4-bromo-2,5-difluoroaniline (B53279) and acetic acid.
Acid-Catalyzed Hydrolysis: This typically involves heating the amide in the presence of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is achieved by heating the amide with a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. This process is generally irreversible as the final carboxylate salt is resonance-stabilized.
Reduction:
The amide group can be reduced to the corresponding ethylamine (B1201723) derivative, N-(4-bromo-2,5-difluorophenyl)ethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).
Oxidative and Reductive Transformation Pathways
Beyond the reactions of the individual functional groups, the molecule as a whole can undergo oxidative and reductive transformations.
Oxidative Pathways:
Direct oxidation of the aromatic ring is generally challenging due to the presence of the deactivating halogen and acetamido groups. Oxidative cleavage of the acetamide group is a possibility under specific and often harsh oxidative conditions, but this is not a common synthetic strategy.
Reductive Pathways:
Reduction of the Bromo Group (Hydrodebromination): The bromine atom can be selectively removed and replaced with a hydrogen atom. This can be achieved through catalytic hydrogenation using a palladium catalyst on a carbon support (Pd/C) and a hydrogen source. Other methods include the use of reducing agents like tributyltin hydride or certain copper-catalyzed systems. This transformation would yield N-(2,5-difluorophenyl)acetamide.
Reduction of the Entire Aromatic Ring: Under forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring can be reduced to a cyclohexyl ring. However, this is a high-energy process and often leads to a mixture of products.
Hydrolysis Studies: Kinetics and Products under Varied Conditions
The hydrolysis of N-arylacetamides is a well-studied process, and the kinetics are influenced by factors such as pH, temperature, and the nature of substituents on the aromatic ring.
Expected Products of Hydrolysis:
Under both acidic and basic conditions, the primary products of hydrolysis are expected to be:
4-Bromo-2,5-difluoroaniline
Acetic acid (under acidic conditions) or an acetate (B1210297) salt (under basic conditions)
Table 1: Expected Hydrolysis Products and Conditions
| Condition | Reagents | Primary Products |
| Acidic | HCl or H₂SO₄, heat | 4-Bromo-2,5-difluoroaniline hydrochloride, Acetic acid |
| Basic | NaOH or KOH, heat | 4-Bromo-2,5-difluoroaniline, Sodium or Potassium acetate |
Rational Design and Synthesis of Novel this compound Analogues with Targeted Substituents
The chemical reactivity profile of this compound allows for the rational design and synthesis of a diverse library of analogues with targeted substituents. This is particularly relevant in drug discovery and materials science, where fine-tuning of molecular properties is crucial.
Strategies for Analogue Synthesis:
Modification at the 4-Position: As discussed in section 6.1, the bromine atom serves as a versatile handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions. This allows for the systematic variation of substituents at this position to probe structure-activity relationships.
Modification of the Acetamide Group:
N-Alkylation/N-Arylation: Following hydrolysis of the acetamide to the corresponding aniline (B41778), the resulting amino group can be acylated with different acid chlorides or anhydrides to introduce a variety of acyl groups.
Amide Reduction: Reduction of the acetamide to the ethylamine provides a secondary amine that can be further functionalized, for example, through reductive amination or reaction with electrophiles.
Modification of the Aromatic Ring: While less straightforward, the fluorine atoms could potentially be displaced under specific nucleophilic aromatic substitution conditions, allowing for the introduction of other substituents.
Table 2: Potential Analogues and Synthetic Strategies
| Target Analogue Structure | Key Synthetic Strategy | Precursor |
| N-(4-Aryl-2,5-difluorophenyl)acetamide | Suzuki-Miyaura Coupling | This compound |
| N-(4-(Dialkylamino)-2,5-difluorophenyl)acetamide | Buchwald-Hartwig Amination | This compound |
| N-(4-Alkynyl-2,5-difluorophenyl)acetamide | Sonogashira Coupling | This compound |
| N-(2,5-Difluorophenyl)acetamide | Hydrodebromination | This compound |
| N-(4-Bromo-2,5-difluorophenyl)ethanamine | Reduction of Acetamide | This compound |
| 4-Bromo-2,5-difluoroaniline | Hydrolysis of Acetamide | This compound |
The systematic application of these derivatization strategies enables the creation of a focused library of compounds for biological screening or materials testing, facilitating the discovery of new lead compounds with desired properties.
Advanced Characterization Techniques and Methodological Innovations for N 4 Bromo 2,5 Difluorophenyl Acetamide
Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for distinguishing between the different solid forms of a compound, such as crystalline polymorphs and amorphous states. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR spectra are sensitive to the local chemical environment and the spatial arrangement of atoms within the solid lattice.
In the crystalline form of N-(4-Bromo-2,5-difluorophenyl)acetamide, molecules are arranged in a highly ordered, repeating three-dimensional lattice. This uniformity results in well-defined, sharp peaks in the ssNMR spectrum. Conversely, the amorphous form lacks long-range order, leading to a distribution of local environments for each nucleus. This structural heterogeneity results in significantly broader spectral lines.
Key ssNMR parameters used to differentiate these forms include:
Chemical Shifts: The precise chemical shifts of nuclei like ¹³C, ¹⁵N, and ¹⁹F can vary between crystalline and amorphous forms due to differences in molecular conformation and intermolecular interactions (e.g., hydrogen bonding).
Linewidths: As mentioned, crystalline materials typically exhibit sharp lines, whereas amorphous materials show broad lines, reflecting the degree of structural order.
Spin-Lattice Relaxation Times (T₁): These relaxation times are sensitive to molecular motion and can differ significantly between the more rigid crystalline structure and the more flexible amorphous state.
By analyzing these parameters, ssNMR can not only differentiate between amorphous and crystalline this compound but also quantify the relative amounts of each form in a mixed sample.
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for the unambiguous identification and structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule, allowing for the determination of its elemental formula. The presence of bromine is particularly distinctive due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a relative abundance ratio of approximately 1:1. libretexts.org This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units, which is a clear indicator for the presence of a single bromine atom in the molecule. libretexts.org
| Ion Species | Isotope Composition | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ (Molecular Ion) | C₈H₆⁷⁹BrF₂NO | 248.9601 |
| C₈H₆⁸¹BrF₂NO | 250.9580 | |
| [M+H]⁺ (Protonated) | C₈H₇⁷⁹BrF₂NO | 249.9679 |
| C₈H₇⁸¹BrF₂NO | 251.9658 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion or protonated molecule) which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to reveal information about the molecule's structure. For this compound, fragmentation would likely occur at the amide bond, which is typically the most labile site in such molecules.
A plausible fragmentation pathway would involve the cleavage of the C-N amide bond, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the acetyl group and the substituted phenyl ring.
| Plausible Fragment Ion | Structure | Proposed Origin |
|---|---|---|
| [CH₃CO]⁺ | Acetyl Cation | Cleavage of the N-C(O) bond |
| [H₂N-C₆H₂BrF₂]⁺ | 4-Bromo-2,5-difluoroaniline (B53279) Cation | Cleavage of the N-C(O) bond with hydrogen transfer |
| [C₆H₂BrF₂]⁺ | Bromodifluorophenyl Cation | Loss of the entire acetamide (B32628) group |
Advanced X-ray Scattering Techniques (e.g., Powder X-ray Diffraction)
Powder X-ray Diffraction (PXRD) is a primary technique for the analysis of crystalline solids. It provides a unique "fingerprint" for a specific crystalline structure, enabling identification, phase purity analysis, and the detection of polymorphism. When a beam of X-rays is directed at a powdered crystalline sample, diffraction occurs at specific angles determined by the arrangement of atoms in the crystal lattice, as described by Bragg's Law.
For this compound, PXRD can be used to:
Identify the Crystalline Form: Each polymorph or solvate of the compound will produce a distinct diffraction pattern, characterized by a unique set of peak positions (2θ angles) and relative intensities.
Assess Crystallinity: The presence of sharp, well-defined peaks indicates a highly crystalline material, while a broad, diffuse halo suggests the presence of an amorphous component.
Determine Unit Cell Parameters: Advanced analysis of the diffraction pattern can be used to determine the dimensions and angles of the unit cell—the fundamental repeating unit of the crystal lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈BrNO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7250 (7) |
| b (Å) | 9.3876 (11) |
| c (Å) | 14.4434 (14) |
| β (°) | 117.750 (4) |
| Volume (ų) | 806.96 (15) |
This data provides a fundamental description of the crystal packing, which influences physical properties like solubility and melting point. researchgate.net
Application of Chemoinformatics and Data Mining in this compound Research
Chemoinformatics and data mining are computational disciplines that utilize computer and informational techniques to address challenges in chemistry. For a specific molecule like this compound, these tools can be applied to predict properties, analyze relationships between structure and activity, and uncover relevant information from vast datasets.
Database Analysis and Property Prediction: The structure of this compound can be used as a query to search large chemical databases (e.g., PubChem, ChEMBL, SciFinder). This can reveal known synthetic routes, commercial suppliers, and any published biological or chemical data. Computational algorithms can also predict a wide range of physicochemical properties, such as solubility, logP, and topological polar surface area, which are crucial for applications in medicinal chemistry and materials science.
Quantitative Structure-Activity Relationship (QSAR): If a series of related compounds have been tested for a specific biological activity, QSAR models can be developed. nih.gov By calculating molecular descriptors for this compound, its potential activity could be predicted by these models, guiding experimental efforts.
Molecular Docking: In drug discovery research, molecular docking simulations can predict how this compound might bind to the active site of a specific biological target, such as an enzyme or receptor. This provides insights into its potential mechanism of action and can help in the design of more potent analogues.
Literature and Patent Mining: Advanced text-mining algorithms can scan through millions of scientific articles and patents to identify relationships between this compound, or its structural motifs, and specific research areas, biological targets, or disease pathways. This can help uncover novel applications or provide a broader context for its study.
Conclusion and Future Perspectives in the Academic Research of N 4 Bromo 2,5 Difluorophenyl Acetamide
Summary of Key Academic Contributions and Findings
The synthesis of N-(4-Bromo-2,5-difluorophenyl)acetamide can be logically inferred from standard organic chemistry principles and published methods for similar aromatic amides. The most probable synthetic route involves the acylation of 4-bromo-2,5-difluoroaniline (B53279) with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is a common and generally high-yielding method for the formation of an amide bond.
Structural and spectroscopic characterization data for this compound are not explicitly published. However, based on studies of closely related compounds like N-(4-bromophenyl)acetamide and other halogenated acetanilides, it is possible to predict its likely spectral features. For instance, its ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the acetamide (B32628) group, with coupling patterns influenced by the fluorine and bromine substituents. Similarly, its crystal structure would likely exhibit intermolecular hydrogen bonding between the amide N-H and carbonyl oxygen, a common feature in the solid-state structures of secondary amides.
Identification of Unexplored Research Avenues and Knowledge Gaps
The limited body of research on this compound highlights several significant knowledge gaps and presents numerous opportunities for future investigation.
Key Unexplored Research Avenues:
Detailed Synthesis and Optimization: While a synthetic route can be postulated, a thorough investigation into optimizing the reaction conditions, exploring alternative synthetic pathways, and scaling up the synthesis would be a valuable contribution.
Comprehensive Spectroscopic and Structural Analysis: There is a clear need for detailed characterization of this compound. This includes acquiring and interpreting its NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectra. Furthermore, single-crystal X-ray diffraction studies would provide invaluable information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Investigation of Physicochemical Properties: A systematic study of its solubility, lipophilicity (logP), pKa, and thermal stability would provide fundamental data crucial for predicting its behavior in various chemical and biological systems.
Exploration of Biological Activity: The presence of bromine and fluorine atoms, common in many bioactive molecules, suggests that this compound could exhibit interesting biological properties. Screening for antimicrobial, antifungal, anticancer, or other pharmacological activities is a significant unexplored avenue.
Reactivity and Derivatization: Investigating the reactivity of the compound, for example, through substitution reactions on the aromatic ring or modifications of the acetamide group, could lead to the synthesis of a library of novel derivatives with potentially enhanced properties.
Potential for Further Theoretical and Experimental Investigations
The foundation for future research on this compound can be built upon both theoretical and experimental approaches.
Theoretical Investigations:
Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties such as the electrostatic potential surface and frontier molecular orbitals. These calculations could provide insights into its reactivity and potential interaction with biological targets.
Molecular Docking Studies: If a potential biological target is identified, molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with the target protein.
Experimental Investigations:
Synthetic Chemistry: As mentioned, a systematic exploration of its synthesis is warranted. This could also include the development of more "green" and efficient synthetic methods.
Analytical Chemistry: Full characterization using a suite of modern analytical techniques is a prerequisite for any further study.
Pharmacology and Biochemistry: In vitro and in vivo studies to assess its biological activity and mechanism of action would be a major area of investigation.
Materials Science: The potential for this compound to be used as a building block for functional materials, such as liquid crystals or polymers, could be explored.
Broader Implications for the Design and Understanding of Novel Halogenated Aromatic Amides
A thorough investigation into this compound would have implications that extend beyond this single molecule. The data generated would contribute to a deeper understanding of structure-property relationships within the broader class of halogenated aromatic amides.
Specifically, research on this compound could provide valuable insights into:
The influence of combined halogen substitution: Understanding how the interplay between the bromine and two fluorine atoms at specific positions on the phenyl ring affects the electronic properties, conformation, and ultimately the reactivity and biological activity of the amide.
Non-covalent interactions: Detailed structural analysis could reveal the role of halogen bonding and other non-covalent interactions in the crystal packing and potential interactions with biological macromolecules.
Rational drug design: The data could serve as a valuable data point for the development of predictive models for the design of new drugs and agrochemicals containing the halogenated acetanilide (B955) scaffold.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-(4-Bromo-2,5-difluorophenyl)acetamide, and how do they influence experimental design?
- Answer : The molecular formula (C₉H₇BrF₂NO), molecular weight (~264.07 g/mol), and substituent positions (bromo at C4, fluorine at C2/C5) dictate solubility, stability, and reactivity. The bromine atom enhances electrophilic substitution potential, while fluorine improves metabolic stability. Storage at 0–6°C is recommended for brominated analogs to prevent degradation .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A typical route involves acetylation of 4-bromo-2,5-difluoroaniline using acetic anhydride under reflux. Alternative methods include coupling reagents (e.g., EDC/HOBt) to form the amide bond . Substituted phenylacetamides are often synthesized via nucleophilic acyl substitution, with reaction yields influenced by solvent polarity and temperature .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
- Answer : Byproduct formation (e.g., diacetylated derivatives) can be reduced by controlling stoichiometry (1:1.2 molar ratio of aniline to acetic anhydride) and using inert atmospheres to prevent oxidation. Catalytic DMAP or pyridine enhances regioselectivity . Kinetic monitoring via HPLC (retention time ~1.64 minutes) ensures reaction completion .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar acetamides?
- Answer : X-ray crystallography (e.g., C–H···O interactions ) and 2D NMR (¹H-¹³C HSQC/HMBC) differentiate regioisomers. For example, NOESY correlations clarify spatial proximity of substituents, while LCMS ([M+H]+ m/z 294 ) confirms molecular ion consistency.
Q. What advanced analytical techniques are critical for purity assessment and structural validation?
- Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS confirm molecular fragmentation patterns. Impurity profiling via UPLC (e.g., detection of brominated byproducts ) and differential scanning calorimetry (DSC) identify polymorphic forms. X-ray diffraction resolves crystal packing anomalies .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity in preclinical models?
- Answer : Bromine enhances lipophilicity and target binding (e.g., kinase inhibition), while fluorine reduces metabolic clearance. In vitro assays comparing this compound with its chloro analog show 2.3-fold higher cytotoxicity in cancer cell lines . Substituent electronic effects (Hammett σ values) correlate with IC₅₀ shifts in enzyme inhibition studies .
Q. What strategies are recommended for investigating the compound’s efficacy in drug-resistant cancer models?
- Answer : Use patient-derived xenografts (PDXs) with ABCB1-overexpressing tumors to assess P-glycoprotein efflux effects. Synergy studies with chemosensitizers (e.g., verapamil) and combination regimens (e.g., with taxanes) are critical. Transcriptomic profiling (RNA-seq) identifies resistance mechanisms like NF-κB activation .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?
- Answer : Molecular docking (AutoDock Vina) predicts binding to targets like COX-2 or EGFR. QSAR models optimize logP (target: 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration. In silico metabolic simulations (e.g., Schrödinger’s ADMET Predictor) prioritize derivatives resistant to CYP3A4-mediated oxidation .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
